molecular formula C24H16ClN5O2 B3411477 N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1'-biphenyl]-4-carboxamide CAS No. 919842-60-7

N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B3411477
CAS No.: 919842-60-7
M. Wt: 441.9 g/mol
InChI Key: PXWFJJUFTLDLQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenyl group and a biphenyl carboxamide moiety in its structure suggests potential interactions with various biological targets, making it a compound of interest for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common approach includes the condensation of appropriate starting materials, such as 3-chlorophenylhydrazine and 4-biphenylcarboxylic acid, followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyrazolo[3,4-d]pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry

N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1'-biphenyl]-4-carboxamide has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine moiety exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival.
  • Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.

Biological Research

The compound serves as a biochemical probe in various biological studies:

  • Enzyme Inhibition Studies : Its structure allows it to interact with specific enzymes, making it a candidate for studying enzyme kinetics and inhibition mechanisms.
  • Cell Signaling Pathways : The compound's ability to influence signaling pathways can be explored to understand disease mechanisms at the cellular level.

Comparison of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of kinase activity
Anti-inflammatoryModulation of cytokine production
Enzyme InhibitionCompetitive inhibition of target enzymes

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrazolo[3,4-d]pyrimidine derivatives. The results showed that this compound exhibited potent activity against breast cancer cell lines with IC50 values significantly lower than standard chemotherapeutics.

Case Study 2: Anti-inflammatory Mechanism

In another investigation published in the European Journal of Pharmacology, researchers demonstrated that this compound could reduce inflammation in a murine model of arthritis. The study highlighted its ability to decrease levels of TNF-alpha and IL-6, key mediators in inflammatory responses.

Mechanism of Action

The mechanism of action of N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1’-biphenyl]-4-carboxamide is unique due to the specific combination of its functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple biological targets makes it a versatile compound for drug discovery .

Biological Activity

N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core combined with a biphenyl carboxamide moiety. The presence of a chlorophenyl group enhances its potential interactions with biological targets.

Property Value
Molecular Formula C16H16ClN5O2
Molecular Weight 345.79 g/mol
CAS Number 919842-60-7
IUPAC Name This compound

The biological activity of this compound primarily involves its role as an enzyme inhibitor , particularly targeting protein kinases. The binding of the compound to the active sites of these enzymes leads to inhibition of their activity, which can influence various cellular pathways such as:

  • Cell proliferation
  • Apoptosis induction
  • Immune response modulation

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and preventing cell cycle progression.

Case Study:

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved caspase-3 and PARP.

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Research Findings:

In vitro studies have shown that the compound reduces TNF-alpha and IL-6 levels in activated macrophages, suggesting its potential use in treating inflammatory disorders.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other pyrazolo[3,4-d]pyrimidine derivatives.

Compound Biological Activity
Pyrazolo[3,4-d]pyrimidine derivativesAnticancer, anti-inflammatory
Biphenyl carboxamidesSimilar pharmacological properties
N-[1-(3-chlorophenyl)-2-methylpyrazolo]Enhanced potency against specific targets

Properties

IUPAC Name

N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN5O2/c25-19-7-4-8-20(13-19)30-22-21(14-27-30)24(32)29(15-26-22)28-23(31)18-11-9-17(10-12-18)16-5-2-1-3-6-16/h1-15H,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWFJJUFTLDLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1'-biphenyl]-4-carboxamide
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1'-biphenyl]-4-carboxamide
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1'-biphenyl]-4-carboxamide
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1'-biphenyl]-4-carboxamide
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1'-biphenyl]-4-carboxamide
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
5-Cyclopropyl-1-(3-isothiocyanatopropyl)-3-(trifluoromethyl)pyrazole
N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1'-biphenyl]-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.